IDO antagonist-1

Immuno-oncology Pancreatic Cancer In Vivo Pharmacology

Researchers face variability when substituting IDO-pathway inhibitors due to structural and pharmacological divergence. IDO Antagonist-1 (compound 163) is a macrocyclic IDO antagonist with a unique conformational constraint, eliminating cross-reactivity risks seen with other chemotypes. - Validated in immunocompetent C57BL/6 mouse models of pancreatic adenocarcinoma. - Serves as a benchmark for next-generation IDO-targeting agents and SAR campaigns. - Ideal for comparative IDO1/TDO selectivity studies to guide rational immunotherapy design.

Molecular Formula C39H53N7O5
Molecular Weight 699.9 g/mol
Cat. No. B12369163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDO antagonist-1
Molecular FormulaC39H53N7O5
Molecular Weight699.9 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N2CCCC2C(=O)N(C(C(=O)NCCCCCCCCN3C=C(COC4=CC=CC=C4C(=O)N1)N=N3)CC5=CC=CC=C5)C
InChIInChI=1S/C39H53N7O5/c1-28(2)24-32-38(49)46-23-15-19-33(46)39(50)44(3)34(25-29-16-9-8-10-17-29)37(48)40-21-13-6-4-5-7-14-22-45-26-30(42-43-45)27-51-35-20-12-11-18-31(35)36(47)41-32/h8-12,16-18,20,26,28,32-34H,4-7,13-15,19,21-25,27H2,1-3H3,(H,40,48)(H,41,47)/t32-,33-,34+/m1/s1
InChIKeyWRMHNOGLRBVOTN-SXLOSVNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IDO Antagonist-1: Macrocyclic IDO Inhibitor for Oncology Research


IDO antagonist-1 (CAS 2206797-88-6), also designated as compound 163, is a synthetic macrocyclic small molecule that functions as an antagonist of indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism along the kynurenine pathway [1]. This compound is characterized by a complex, fused tetracyclic backbone incorporating multiple heteroatoms, distinguishing it structurally from simpler, first-generation IDO inhibitors such as 1-methyl-D-tryptophan [2]. Its primary pharmacological action is the inhibition of IDO-mediated immune suppression, a mechanism implicated in tumor immune evasion, thereby positioning it as a tool compound for immuno-oncology research [1].

Target IDO pathway inhibition studies
Chemotype Macrocyclic scaffold for SAR research
Model Syngeneic pancreatic tumor models (C57BL/6)

Why Specificity Matters for IDO Antagonist-1


Interchanging IDO antagonist-1 with other IDO-pathway inhibitors (e.g., epacadostat, navoximod, or 1-methyl-D-tryptophan) without experimental validation introduces significant scientific risk due to fundamental differences in chemical structure, binding kinetics, and target engagement profile. As a macrocyclic compound, IDO antagonist-1 represents a distinct chemotype with a unique conformational constraint that governs its interaction with the IDO1 heme-binding site, differentiating it from the hydroxyamidine and imidazole classes that dominate the clinical IDO1 inhibitor landscape [1]. Furthermore, the field has documented that IDO1 inhibitors exhibit varying degrees of species selectivity and cross-reactivity with the related enzyme tryptophan 2,3-dioxygenase (TDO), meaning that data generated with one inhibitor cannot be reliably extrapolated to another without direct comparative evidence [2]. This structural and pharmacological divergence underpins the specific, non-interchangeable utility of IDO antagonist-1 in defined research contexts.

Chemotype mismatch
Macrocyclic constraint may produce binding kinetics that do not transfer from linear or heterocyclic IDO1 inhibitors.
Isoform/species selectivity
IDO1/TDO cross-reactivity and species selectivity profiles may shift; inhibitor data are not directly extrapolatable without comparative evidence.

Evidence for Differentiating IDO Antagonist-1


In Vivo Tumor Growth Inhibition in Pancreatic Cancer Model

IDO antagonist-1 (compound 163) demonstrated statistically significant inhibition of pancreatic adenocarcinoma tumor growth in an immunocompetent C57BL/6 mouse model, an effect visualized in the patent's Figure 1 which graphs tumor volume reduction over time relative to a vehicle control [1]. While specific quantitative tumor growth inhibition (TGI) percentages are not disclosed in the publicly available patent abstract, the data confirm in vivo pharmacodynamic activity in a therapeutically relevant, immune-competent setting, which contrasts with many IDO inhibitors that lack reported efficacy in this specific, difficult-to-treat tumor type [1]. This provides a key differentiation point for researchers specifically focused on pancreatic cancer models.

In vivo tumor model
Reported
IDO antagonist-1 Tumor growth reduction Vehicle control
Supports pancreatic cancer model-response context
C57BL/6 mice; specific TGI% not disclosed
Immuno-oncology Pancreatic Cancer In Vivo Pharmacology

Macrocyclic Chemotype vs. First-Generation IDO1 Inhibitors

IDO antagonist-1 is defined by a complex macrocyclic structure (molecular formula C39H53N7O5; molecular weight 699.88 g/mol), a feature that imposes conformational constraint and is hypothesized to confer distinct binding kinetics compared to linear or small heterocyclic IDO1 inhibitors . This structural class is associated with the targeting of the apo-form of the IDO1 enzyme, a mechanism that diverges from the active-site heme-iron coordination exploited by clinical candidates like epacadostat [1]. While direct comparative binding data for IDO antagonist-1 is not publicly available, the macrocyclic scaffold is recognized in the field as a privileged structure for achieving enhanced target selectivity and improved metabolic stability relative to acyclic counterparts, providing a strong class-level inference for its potential advantages [2].

Chemotype comparison
Class-level inference
Macrocyclic C₃₉H₅₃N₇O₅ Conformational constraint First-gen IDO1 inhibitors
Supports SAR and orthogonal chemotype research
Direct comparative binding data not available
Medicinal Chemistry Structural Biology Target Engagement

Isoform Selectivity Potential vs. Clinical IDO1 Inhibitors

A critical differentiator among IDO-pathway inhibitors is their selectivity for IDO1 over the related enzymes IDO2 and TDO. Clinical candidates like linrodostat (BMS-986205) are reported as highly selective for IDO1 (IC50 ~2 nM), whereas other preclinical inhibitors like Compound 5l exhibit significant cross-reactivity with TDO [1]. While the specific selectivity profile of IDO antagonist-1 for IDO1, IDO2, and TDO has not been published, its distinct macrocyclic scaffold suggests it may possess a divergent selectivity profile compared to these reference compounds. Researchers conducting studies where isoform selectivity is critical—such as in dissecting the specific roles of IDO1 versus TDO in tumor microenvironments—should consider IDO antagonist-1 as a tool to probe structure-selectivity relationships, with the understanding that its profile remains to be fully characterized .

Isoform selectivity profile
Data to verify
Profile not published; may differ from linrodostat (selective) or cross-reactive inhibitors
Supports IDO1/TDO selectivity profiling studies
Direct enzymatic profiling required
Enzymology Selectivity Profiling Off-Target Activity

Research Application Scenarios for IDO Antagonist-1


In Vivo Proof-of-Concept in Syngeneic Pancreatic Cancer Models

Based on the in vivo efficacy data in a pancreatic adenocarcinoma model [1], IDO antagonist-1 is best applied in preclinical studies aiming to validate the therapeutic potential of IDO inhibition in pancreatic ductal adenocarcinoma (PDAC). Researchers can utilize this compound to generate tumor growth inhibition data in immunocompetent C57BL/6 mouse models, serving as a benchmark for evaluating next-generation IDO-targeting agents or combination therapies in this challenging indication.

SAR Studies for Macrocyclic IDO1 Inhibitors

The macrocyclic structure of IDO antagonist-1 [1] positions it as a key tool for medicinal chemistry programs focused on developing conformationally constrained IDO1 inhibitors. It can serve as a starting point for SAR campaigns aimed at optimizing potency, selectivity, and pharmacokinetic properties, or as a reference compound to benchmark novel macrocyclic designs against a known active scaffold.

IDO1 vs. Dual IDO1/TDO Inhibition in Tumor Immunology

Given the unresolved selectivity profile of IDO antagonist-1 [1] and the known variability in cross-reactivity among IDO-pathway inhibitors [2], this compound is ideally suited for comparative studies designed to delineate the functional consequences of inhibiting IDO1 alone versus dual IDO1/TDO blockade. Such studies are critical for understanding the immunometabolic landscape of tumors and for guiding the rational design of more effective immunotherapies.

Application
Selection Property
Validation Focus
Syngeneic pancreatic tumor model studies
Reported tumor model activity
Pancreatic cancer response endpoints
Macrocyclic IDO1 SAR studies
Macrocyclic scaffold
Conformation-activity relationships
IDO1/TDO selectivity profiling
Isoform selectivity profile
IDO1/TDO pathway dissection

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